molecular formula C14H18O3 B1205769 Stiripentol CAS No. 137767-55-6

Stiripentol

Cat. No. B1205769
CAS RN: 137767-55-6
M. Wt: 234.29 g/mol
InChI Key: IBLNKMRFIPWSOY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stiripentol is a chemical compound that has been used for the treatment of epilepsy. It was first synthesized in the mid-1970s and has since been studied for its potential therapeutic benefits. The compound has been found to have a unique mechanism of action, which makes it an interesting area of research for scientists.

Scientific Research Applications

Antiepileptic Properties and Mechanisms

  • GABAA-Receptor Modulation : Stiripentol enhances the duration of opening of GABAA-receptor channels, indicating its role in epileptic seizure control (Quilichini et al., 2006).
  • Effectiveness in Severe Myoclonic Epilepsy in Infancy (SMEI) : A randomized placebo-controlled study demonstrated the efficacy of this compound in reducing seizure frequency in children with SMEI (Chiron et al., 2000).
  • Higher Anticonvulsant Properties in the Immature Brain : this compound exhibits more pronounced anticonvulsant effects in the immature rat brain compared to the mature brain (Auvin et al., 2013).
  • Unique Mechanism on GABAA Receptors : It acts as a positive allosteric modulator of GABAA receptors, showing subunit-dependent effects, which might explain its efficacy in childhood-onset epilepsies (Fisher, 2011).

Therapeutic Applications Beyond Epilepsy

  • Protection Against Calcium Oxalate Nephrolithiasis : this compound demonstrates potential in reducing urine oxalate excretion and protecting kidneys in models of calcium oxalate nephropathy and ethylene glycol poisoning (Le Dudal et al., 2019).
  • Interactions with Other Medications : It interacts with other anticonvulsants, such as benzodiazepines, through GABAA receptor modulation without affecting their potency (Fisher, 2011).

Mechanism of Action

Target of Action

Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It interacts with GABA-A receptors, especially those containing α3 and δ subunits .

Mode of Action

This compound acts as a potentiator of GABAergic transmission . It achieves this through three main mechanisms:

Biochemical Pathways

This compound affects several biochemical pathways:

Pharmacokinetics

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged this compound in urine .

Result of Action

The primary result of this compound’s action is a reduction in the frequency and severity of seizures, particularly in patients with Dravet syndrome . This is achieved through the potentiation of GABAergic transmission and inhibition of voltage-gated sodium and calcium channels .

Action Environment

This compound’s action can be influenced by environmental factors such as the presence of other antiseizure medications. As a cytochrome P450 inhibitor, this compound potentiates other antiseizure medications via pharmacokinetic interactions . This means that the presence of other antiseizure medications can enhance the therapeutic efficacy of this compound .

Future Directions

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW .

Biochemical Analysis

Biochemical Properties

Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary biochemical properties is its ability to inhibit lactate dehydrogenase, an enzyme involved in the energy metabolism of neurons and the regulation of neuronal excitation . Additionally, this compound acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) A receptors, enhancing GABAergic transmission . It also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant properties .

Cellular Effects

This compound exerts several effects on various types of cells and cellular processes. It enhances GABAergic activity by increasing the duration of opening of GABA-A receptor channels in hippocampal slices . This modulation of GABAergic transmission leads to reduced neuronal excitability and anticonvulsant effects. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting lactate dehydrogenase and modulating glucose energy metabolism . Additionally, it has been observed to cause low white blood cell counts (neutropenia) and low platelet counts (thrombocytopenia), which may lead to serious infections and bleeding problems .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as a potentiator of GABAergic transmission by blocking GABA uptake, inhibiting GABA degradation, and positively modulating GABA A receptors . This compound also inhibits voltage-gated sodium and T-type calcium channels, which are associated with its anticonvulsant and neuroprotective properties . Furthermore, it inhibits lactate dehydrogenase, reducing neuronal excitability by inducing hyperpolarization . This compound’s inhibition of cytochrome P450 enzymes also boosts the therapeutic efficacy of other antiepileptic drugs by reducing their degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and effective over long-term treatment periods. Studies have shown that this compound can maintain its anticonvulsant effects for extended durations, with responder rates of 53% at 3 months, 29% at 12 months, and 22% at 24 months . The stability and long-term efficacy of this compound make it a valuable therapeutic option for managing epilepsy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies on epilepsy animal models, this compound has shown greater anticonvulsant effects when combined with other compounds, depending on the dose ratio used . High doses of this compound (600 to 1800 mg/kg) in mice have been observed to cause decreased motor activity and respiration . Additionally, this compound administered at a dose of 300 mg/kg almost completely abolished the generation of spike-and-wave discharges in animal models of absence seizures .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive hepatic metabolism, primarily through demethylation and glucuronidation . Other metabolic pathways include oxidative cleavage of the methylenedioxy ring system, O-methylation of catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure . These metabolic processes contribute to the drug’s overall pharmacokinetics and efficacy.

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . It has a high plasma protein binding rate of 99% and is distributed within the brain, accumulating in the cerebellum and medulla . The volume of distribution is approximately 1.03 L/kg . This compound’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization involves its accumulation in specific cellular compartments. It enhances central GABA neurotransmission by increasing the duration of opening of GABA-A receptor channels in hippocampal slices . This localization to GABAergic synapses contributes to its anticonvulsant effects. Additionally, this compound’s inhibition of lactate dehydrogenase and modulation of glucose energy metabolism further influence its subcellular activity and function .

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stiripentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIRIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stiripentol
Reactant of Route 2
Stiripentol
Reactant of Route 3
Stiripentol
Reactant of Route 4
Stiripentol
Reactant of Route 5
Reactant of Route 5
Stiripentol
Reactant of Route 6
Reactant of Route 6
Stiripentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.